1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
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Overview
Description
1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole is a chemical compound with the molecular formula C17H18N2O4S and a molecular weight of 346.4 g/mol . This compound is characterized by the presence of a benzimidazole core substituted with dimethoxyphenyl and sulfonyl groups, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxyaniline and 5,6-dimethylbenzimidazole.
Reaction Conditions: The reaction conditions often involve the use of sulfonyl chlorides and suitable bases to facilitate the sulfonylation process.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, resulting in desired biological effects.
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(2,5-Dimethoxyphenyl)sulfonylbenzimidazole and 1-(2,5-Dimethoxyphenyl)sulfonyl-5-methylbenzimidazole share structural similarities.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-7-14-15(8-12(11)2)19(10-18-14)24(20,21)17-9-13(22-3)5-6-16(17)23-4/h5-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANVRRCGNBSVCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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